Due to its chirality, (R)-glycidyl phenyl ether can be employed as a chiral building block in asymmetric synthesis. Its epoxide group can undergo ring-opening reactions with various nucleophiles, allowing researchers to introduce a new stereocenter into a molecule with high enantioselectivity []. This property makes it valuable for synthesizing optically active pharmaceuticals and other complex molecules.
The epoxide functionality of (R)-glycidyl phenyl ether enables its participation in cationic and ring-opening metathesis polymerization reactions. This allows researchers to develop novel chiral polymers with unique properties like improved thermal stability, mechanical strength, and optical activity []. These chiral polymers can find applications in areas such as drug delivery, separation science, and asymmetric catalysis.
(R)-Glycidyl phenyl ether can be used as a reactive diluent or co-monomer in the synthesis of epoxy resins. The presence of the chiral epoxide group can potentially influence the crosslinking behavior and introduce chirality into the final resin structure []. This opens doors for exploring novel materials with tailored properties for applications like optoelectronics and high-performance composites.
(R)-Glycidyl phenyl ether is a chiral compound characterized by the molecular formula C₉H₁₀O₂. It features an epoxide group, making it a member of the glycidyl ether family. This compound is notable for its potential applications in various fields, including organic synthesis and materials science. Its unique structure allows it to participate in a variety of
The biological activity of (R)-Glycidyl phenyl ether is an area of interest due to its potential toxicological effects. It has been classified as a sensitizer, capable of causing allergic skin reactions and serious eye damage upon exposure . Studies suggest that compounds in this class may interact with proteins and nucleic acids, raising concerns about their safety in biological systems .
Several methods are available for synthesizing (R)-Glycidyl phenyl ether:
(R)-Glycidyl phenyl ether has several applications across different fields:
Studies have indicated that (R)-Glycidyl phenyl ether interacts with various biological molecules. Its potential to form adducts with proteins raises concerns regarding its allergenic properties. Research has also explored its interactions with nucleic acids, suggesting possible implications for genetic material stability and integrity .
Several compounds share structural similarities with (R)-Glycidyl phenyl ether. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Glycidyl phenyl ether | Non-chiral | More reactive due to lack of chirality |
Glycidol | Simple glycidol | Lacks aromatic substituent; used in polymerization |
Epoxyphenol | Aromatic epoxy | More stable; used primarily in coatings |
Phenyl glycidyl ether | Non-chiral | Similar reactivity but lacks chirality |
(R)-Glycidyl phenyl ether stands out due to its chirality, which can influence its reactivity and biological interactions significantly compared to its non-chiral counterparts.
The glycidyl ether family emerged in the mid-20th century as epoxy resins gained industrial prominence. While racemic glycidyl phenyl ether was first synthesized in the 1950s via nucleophilic substitution between phenol and epichlorohydrin, the isolation of the (R)-enantiomer required advancements in chiral resolution techniques. Key milestones include:
The enantioselective synthesis of (R)-glycidyl phenyl ether became feasible through enzymatic resolution using epoxide hydrolases, as demonstrated by marine bacterium-derived catalysts achieving >99.9% enantiomeric excess.
(R)-Glycidyl phenyl ether serves three critical roles:
Systematic Name:
(R)-2-(Phenoxymethyl)oxirane
Alternative Designations:
Chemical Classification:
Category | Subclass | Characteristics |
---|---|---|
Epoxides | Glycidyl ethers | Three-membered cyclic ether with adjacent oxygen and carbons |
Chirality | R-configuration | C1 stereocenter in oxirane ring |
The compound belongs to the C~9~H~10~O~2~ molecular family, with a molar mass of 150.17 g/mol and specific rotation [α]~D~ = -12° to -16° (c=1 in EtOH).
Glycidyl ethers are classified by their substituents:
Type | Example | Key Feature |
---|---|---|
Aliphatic | Allyl glycidyl ether | Non-aromatic R groups |
Aromatic | (R)-Glycidyl phenyl ether | Phenyl substituent |
Difunctional | 1,4-CHDM diglycidyl ether | Two epoxy groups |
Unique properties of (R)-glycidyl phenyl ether vs. homologs:
Parameter | (R)-GPE | Allyl Glycidyl Ether |
---|---|---|
Boiling Point | 245°C | 154°C |
Viscosity | 7.2 cP | 1.3 cP |
Reactivity | Stereospecific | Radical-polymerizable |
Applications | Chiral catalysts | Crosslinking agents |
The phenyl group enhances π-π stacking interactions in polymer matrices, while the R-configuration enables enantioselective transformations inaccessible to racemic mixtures.
Compound | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Refractive Index |
---|---|---|---|---|
(R)-GPE | C~9~H~10~O~2~ | 150.17 | 1.11 | 1.53 |
Allyl GE | C~6~H~10~O~2~ | 114.14 | 0.96 | 1.43 |
Bisphenol A DGE | C~21~H~24~O~4~ | 340.41 | 1.16 | 1.57 |
(R)-Glycidyl phenyl ether is a chiral epoxide compound with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.18 grams per mole [1]. The compound features a three-membered oxirane ring (epoxide group) attached to a phenoxymethyl substituent, conferring high reactivity due to the strained ring system [2]. The stereochemical designation (R) indicates the absolute configuration at the chiral center within the epoxide ring, following Cahn-Ingold-Prelog nomencotation rules [1].
The fundamental structure contains two carbon atoms of a hydrocarbon backbone attached to an oxygen atom, forming the characteristic epoxide functionality [2]. This three-atom ring approximates an equilateral triangle geometry, which creates significant ring strain and enhances the compound's electrophilic character [2]. The phenyl group is connected to the glycidyl moiety through an ether linkage, creating the complete phenoxymethyl oxirane structure [1].
The International Union of Pure and Applied Chemistry name for this compound is (2S)-2-(phenoxymethyl)oxirane, reflecting its stereochemical configuration [3]. Alternative nomenclature includes (R)-2-(phenoxymethyl)oxirane and (R)-1,2-epoxy-3-phenoxypropane [1] [4]. The compound possesses a CAS Registry Number of 71031-02-2, distinguishing it from the racemic mixture which carries CAS number 122-60-1 [1] [5].
(R)-Glycidyl phenyl ether exists as a colorless to almost colorless clear liquid at room temperature (20°C) [1]. The compound maintains its liquid state under standard atmospheric conditions, characteristic of low molecular weight epoxides which are typically nonpolar and often volatile [2]. The clear appearance indicates high purity and absence of significant impurities or degradation products [1].
Property | Value | Reference |
---|---|---|
Physical State (20°C) | Liquid | [1] |
Appearance | Colorless to almost colorless clear liquid | [1] |
Density (g/mL at 25°C) | 1.11 | [1] |
Specific Gravity (20/20) | 1.11 | [1] |
Refractive Index (nD20) | 1.53 | [1] |
The solubility characteristics of (R)-glycidyl phenyl ether reflect its dual hydrophilic and hydrophobic nature [6] [7]. Water solubility is limited to 2.4 grams per liter at 20°C, indicating poor aqueous solubility due to the predominant hydrophobic character of the phenyl ring [6] [7]. This limited water solubility is typical for aromatic ethers where the aromatic component dominates the overall polarity [7].
The compound demonstrates excellent miscibility with ethanol and other polar protic solvents [7]. Solubility extends to various organic solvents including diethyl ether, benzene, and toluene, making it compatible with aromatic and ethereal solvent systems [6]. The logarithm of the octanol-water partition coefficient (LogP) measures 1.61 at 25°C, confirming the compound's lipophilic nature [6].
Solvent | Solubility | Notes |
---|---|---|
Water | Limited (2.4 g/L) | Poor water solubility due to hydrophobic nature |
Ethanol | Miscible | Compatible with polar protic solvents |
Diethyl ether | Soluble | Compatible with ethers |
Benzene | Soluble | Compatible with aromatic solvents |
Toluene | Soluble | Compatible with aromatic solvents |
The boiling point of (R)-glycidyl phenyl ether ranges from 245 to 247°C under standard atmospheric pressure [6] [7]. This relatively high boiling point reflects the molecular weight and intermolecular forces present in the compound [6]. The melting point is reported as 3.5°C, indicating that the compound remains liquid at most ambient temperatures [5] [6].
The vapor pressure measures 0.03 millimeters of mercury at 20°C, demonstrating relatively low volatility compared to smaller epoxide compounds [6]. The flash point occurs at 115°C, providing important information for handling and storage considerations [7]. These thermal properties position (R)-glycidyl phenyl ether as a moderately volatile organic compound with specific temperature stability ranges [6] [7].
The optical rotation of (R)-glycidyl phenyl ether provides definitive evidence of its chiral nature and stereochemical purity [1]. The specific rotation [α]D20 ranges from -12.0 to -16.0 degrees when measured at a concentration of 1 gram per 100 milliliters in ethanol [1]. This negative optical rotation confirms the (R)-configuration and distinguishes the compound from its (S)-enantiomer, which would exhibit positive optical rotation [1].
The magnitude of optical rotation serves as a purity indicator for the enantiomeric excess of the compound [1]. Values within the specified range indicate high stereochemical purity, typically greater than 95% enantiomeric excess [1]. This optical activity measurement is crucial for applications requiring stereospecific reactions or chiral recognition processes [4].
The epoxide functionality in (R)-glycidyl phenyl ether exhibits characteristic high reactivity due to the significant ring strain present in the three-membered oxirane ring [8] [2]. This strain energy, approximately 25 kilocalories per mole, makes epoxides much more reactive toward nucleophilic substitution reactions compared to acyclic ethers [9]. The electrophilic character of the epoxide carbons facilitates nucleophilic attack, leading to ring-opening reactions that relieve the inherent ring strain [2].
Nucleophilic attack on the epoxide ring proceeds via an SN2 mechanism and involves an alkoxide intermediate [8]. Under basic conditions, nucleophiles preferentially attack the less-hindered carbon atom of the epoxide ring, following typical SN2 regioselectivity patterns [8] [10]. This results in inversion of configuration at the attacked carbon center, producing trans-disubstituted products [10].
Under acidic conditions, the epoxide oxygen becomes protonated, creating a highly reactive electrophilic center [10] [11]. In these conditions, nucleophilic attack occurs preferentially at the more substituted carbon atom due to the increased stability of the resulting carbocation-like transition state [11]. The reaction mechanism under acidic conditions involves partial SN1 character, leading to different regioselectivity compared to basic conditions [11].
Various nucleophiles can open the epoxide ring, including hydroxide ions, alkoxides, hydrosulfide ions, cyanide ions, and organometallic reagents such as Grignard reagents [8]. The versatility of these ring-opening reactions makes (R)-glycidyl phenyl ether a valuable synthetic intermediate for creating diverse chemical structures [8].
(R)-Glycidyl phenyl ether demonstrates reasonable stability under appropriate storage conditions but requires careful handling to prevent degradation [1] [12]. The compound should be stored under inert gas atmosphere to minimize oxidation reactions [1]. Recommended storage temperature is below 15°C, preferably in a cool and dark environment to prevent thermal degradation and photochemical reactions [1].
The stability of the epoxide ring depends on environmental conditions, particularly pH and temperature [12]. Strong oxidizing agents pose compatibility concerns and should be avoided during storage and handling [12]. The compound shows good stability when protected from air and moisture, maintaining its chemical integrity for extended periods under proper conditions [1].
Thermal stability extends to moderate temperatures, but prolonged exposure to elevated temperatures can lead to ring-opening reactions or polymerization processes [12]. The activation energy for spontaneous ring-opening is relatively high, providing kinetic stability under normal storage conditions [9].
Exposure to atmospheric moisture can lead to hydrolysis of the epoxide ring, forming the corresponding diol product [10]. This hydrolysis reaction proceeds slowly under neutral conditions but accelerates significantly in the presence of acid or base catalysts [10]. The reaction with water follows typical epoxide hydrolysis mechanisms, producing vicinal diols with stereochemical outcomes determined by the reaction conditions [10].
Air sensitivity primarily relates to potential oxidation of the organic framework rather than direct interaction with the epoxide ring [1]. Prolonged exposure to air and light can lead to formation of peroxides or other oxidation products, compromising the compound's purity and stability [1]. Therefore, storage under inert gas atmosphere is recommended to maintain chemical integrity [1].
The compound's limited water solubility (2.4 grams per liter) reduces the rate of hydrolysis reactions in aqueous environments [6]. However, in the presence of catalysts or under forcing conditions, complete hydrolysis can occur, converting the epoxide to the corresponding glycol [10].
¹H Nuclear Magnetic Resonance spectroscopy provides detailed structural information about (R)-glycidyl phenyl ether through characteristic chemical shift patterns [13]. The aromatic protons appear as distinct signals at 7.254 and 6.940 parts per million, reflecting the electronic environment of the phenyl ring [13]. These signals typically appear as multiplets due to coupling patterns within the aromatic system [13].
The glycidyl CH₂ protons produce signals at 4.166 and 3.938 parts per million, representing the methylene group connected to the phenoxy oxygen [13]. The epoxide ring protons appear at characteristic chemical shifts: the epoxide CH proton at 3.324 parts per million and the epoxide CH₂ protons at 2.852 and 2.718 parts per million [13]. These downfield shifts reflect the deshielding effects of the oxygen atoms in the strained ring system [13].
Assignment | Chemical Shift (ppm) | Multiplicity/Description |
---|---|---|
A | 7.254 | Aromatic protons |
B | 6.940 | Aromatic protons |
C | 4.166 | Glycidyl CH₂ protons |
D | 3.938 | Glycidyl CH₂ protons |
E | 3.324 | Epoxide CH proton |
F | 2.852 | Epoxide CH₂ proton |
G | 2.718 | Epoxide CH₂ proton |
¹³C Nuclear Magnetic Resonance spectroscopy reveals seven distinct carbon environments in the molecule [13]. The aromatic carbons appear in the characteristic aromatic region, with the ipso carbon (connected to oxygen) at 158.52 parts per million showing significant downfield shift due to the electron-withdrawing effect of the oxygen [13]. Other aromatic carbons appear at 129.50, 121.18, and 114.64 parts per million with varying intensities [13].
The aliphatic carbons show distinct chemical shifts corresponding to their electronic environments [13]. The glycidyl CH₂ carbon appears at 68.70 parts per million, reflecting the deshielding effect of the adjacent oxygen [13]. The epoxide carbons appear at 50.10 and 44.54 parts per million, with chemical shifts characteristic of the strained three-membered ring system [13].
Chemical Shift (ppm) | Assignment | Intensity |
---|---|---|
158.52 | Aromatic carbon (ipso) | 232 |
129.50 | Aromatic carbon | 1000 |
121.18 | Aromatic carbon | 483 |
114.64 | Aromatic carbon | 986 |
68.70 | Glycidyl CH₂ carbon | 459 |
50.10 | Epoxide CH carbon | 415 |
44.54 | Epoxide CH₂ carbon | 377 |
Infrared spectroscopy provides characteristic absorption bands that confirm the presence of specific functional groups in (R)-glycidyl phenyl ether [14] [15]. Aromatic carbon-hydrogen stretching vibrations appear in the region from 3100 to 3050 wavenumbers, exhibiting strong intensity characteristic of aromatic compounds [14] [15]. Aliphatic carbon-hydrogen stretching modes occur between 2960 and 2850 wavenumbers with strong absorption [14] [15].
The aromatic carbon-carbon double bond stretching vibrations manifest as weak to medium intensity bands at approximately 1600 and 1500 wavenumbers [14] [15]. These bands are diagnostic for aromatic ring systems and help confirm the presence of the phenyl substituent [14]. The carbon-oxygen stretching vibrations of the ether linkage produce strong absorption bands between 1260 and 1000 wavenumbers [14] [15].
Aromatic carbon-hydrogen bending vibrations appear as strong bands in the region from 900 to 690 wavenumbers, providing fingerprint information about the substitution pattern of the aromatic ring [14] [15]. The epoxide ring exhibits characteristic breathing modes around 840 to 900 wavenumbers with medium intensity [14]. Epoxide carbon-oxygen stretching vibrations contribute to the spectral complexity in the region from 1240 to 1300 wavenumbers [14].
Frequency Range (cm⁻¹) | Assignment | Intensity |
---|---|---|
3100-3050 | Aromatic C-H stretching | Strong |
2960-2850 | Aliphatic C-H stretching | Strong |
1600, 1500 | Aromatic C=C stretching | Weak-Medium |
1260-1000 | C-O stretching (ether) | Strong |
900-690 | Aromatic C-H bending | Strong |
840-900 | Epoxide ring breathing | Medium |
1240-1300 | Epoxide C-O stretching | Medium |
Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, particularly valuable for symmetric vibrations that may be infrared-inactive [16]. The technique proves especially useful for aromatic compounds due to the strong Raman scattering of aromatic carbon-carbon bonds [16]. For glycidyl phenyl ether, Raman spectroscopy can detect ring breathing modes of both the aromatic ring and the epoxide ring [16].
The aromatic ring breathing mode typically appears around 1000 wavenumbers in Raman spectra, providing a strong and characteristic band for aromatic compounds [16]. Carbon-carbon stretching vibrations in the aromatic ring produce intense Raman bands in the region from 1500 to 1600 wavenumbers [16]. The epoxide ring contributes distinctive Raman bands due to the unique geometry and bonding in the three-membered ring [16].
Raman spectroscopy offers advantages for studying epoxide compounds because the technique can detect vibrations that are weak or absent in infrared spectra [16]. The non-destructive nature of Raman analysis makes it particularly suitable for monitoring chemical reactions involving epoxide ring-opening processes [16].
Mass spectrometry of (R)-glycidyl phenyl ether reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [17]. The molecular ion peak appears at mass-to-charge ratio 150, corresponding to the molecular weight of the compound [17]. An isotope peak at mass-to-charge ratio 151 reflects the natural abundance of carbon-13 isotopes [17].
Major fragmentation pathways include loss of the hydroxyl group (mass 17) from the molecular ion, producing a fragment at mass-to-charge ratio 133 [17]. The phenoxy cation forms a significant fragment at mass-to-charge ratio 121, resulting from cleavage of the glycidyl chain [17]. The phenol cation appears as a base peak at mass-to-charge ratio 94, indicating a particularly stable fragment ion [17].
Additional fragmentation produces the phenyl cation at mass-to-charge ratio 77 and various smaller fragments [17]. The benzyl cation contributes a fragment at mass-to-charge ratio 107, formed through alternative fragmentation pathways [17]. The fragmentation pattern provides diagnostic information for structural identification and purity assessment [17].
m/z | Relative Intensity (%) | Fragment Assignment |
---|---|---|
151 | 99.99 | M+1 (isotope peak) |
150 | 48.11 | Molecular ion peak [M]+ |
133 | 44.86 | Loss of OH (M-17) |
121 | 38.66 | Phenoxy cation |
107 | 14.81 | Benzyl cation |
94 | 99.99 | Phenol cation |
77 | 64.39 | Phenyl cation |
Corrosive;Irritant;Health Hazard